Cumene

Description

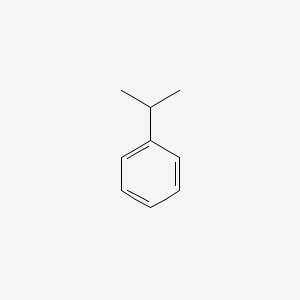

Structure

3D Structure

Properties

IUPAC Name |

cumene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12, Array | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021827 | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor. | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.1 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

98-82-8 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cumene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cumene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q54S3XE7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GR82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Cumene Production

Catalytic Alkylation of Benzene (B151609) with Propylene (B89431): Mechanistic and Engineering Insights

The production of cumene (B47948) involves the Friedel-Crafts alkylation of benzene with propylene, catalyzed by an acid catalyst. The basic reaction mechanism involves the protonation of propylene to form an isopropyl carbocation, which then acts as an electrophile, attacking the benzene ring in an electrophilic substitution reaction. tarjomeplus.comupm.es

C₆H₆ + C₃H₆ → C₆H₅CH(CH₃)₂

(Benzene) + (Propylene) → (this compound)

However, side reactions can occur, primarily the further alkylation of this compound with propylene to form diisopropylbenzene (DIPB) isomers (meta-, para-, and ortho-diisopropylbenzene) and higher polyisopropylbenzenes. tarjomeplus.comaiche.orgwikipedia.org The formation of n-propylbenzene (NPB) is also an undesirable side product, as its boiling point is close to that of this compound, making separation difficult. google.com

Engineering insights focus on optimizing reaction conditions, reactor design, and catalyst selection to maximize this compound yield and selectivity while minimizing side product formation and energy consumption. Modern processes often employ liquid-phase fixed-bed reactors operating under specific temperature and pressure ranges to favor this compound formation and manage the exothermic nature of the reaction. upm.esosti.govbadgerlicensing.com Maintaining a relatively high benzene/propylene molar feed ratio is often employed to suppress the formation of polyalkylated products. tarjomeplus.comupm.es

Zeolite-Based Catalytic Systems: Design and Performance

Zeolite catalysts have become the state-of-the-art in commercial this compound production, largely replacing older catalysts like solid phosphoric acid (SPA) and aluminum chloride (AlCl₃) due to their higher activity, selectivity, regenerability, and reduced environmental impact. tarjomeplus.comupm.esosti.govexxonmobilchemical.comresearchgate.net

Various types of zeolites have been investigated and utilized, including beta zeolite, Y-type zeolite, mordenite, and MCM-22. google.comosti.govexxonmobilchemical.comresearchgate.netscielo.brgoogle.com Beta zeolite, in particular, has demonstrated outstanding performance due to its pore structure and acidity, leading to high this compound selectivity and activity, even at relatively low temperatures, which helps minimize undesirable oligomerization reactions. tarjomeplus.comosti.govresearchgate.net

The design of zeolite catalysts for this compound synthesis involves tailoring their properties such as silica-to-alumina ratio (Si/Al ratio), acidity (concentration and strength of acid sites), pore size, and crystal structure. osti.govscielo.brgoogle.comresearchgate.netmdpi.comgoogle.com The Si/Al ratio significantly influences the acidity of the zeolite, with lower ratios generally indicating higher acidity. osti.govresearchgate.net Studies have shown that optimizing the Si/Al ratio can enhance this compound selectivity. osti.govgoogle.com For instance, beta zeolites with specific Si/Al ratios have shown very high yields. osti.gov

Data on the performance of different zeolite catalysts can illustrate their varying selectivities:

| Zeolite Type | This compound/Benzene Selectivity (%) | This compound/Propylene Selectivity (%) | (this compound+DIPB)/Propylene Selectivity (%) |

| Beta Zeolite | 95.06 | 90.49 | 99.87 |

| Mordenite | 90.11 | 80.92 | 98.61 |

| MCM-22 | 93.06 | 86.28 | 98.74 |

| USY | 83.20 | 70.40 | 98.30 |

| ZSM-12 | 96.44 | 90.81 | 97.32 |

| ZSM-5 | 89.46 | 79.76 | 84.92 |

Note: Data is illustrative and performance can vary based on specific catalyst preparation and reaction conditions. researchgate.net

Zeolites with secondary porosity have also been explored to improve accessibility to active sites, leading to enhanced catalytic performance in terms of conversion and selectivity. mdpi.com

Heterogeneous Acid Catalysis: Comparative Studies

Beyond zeolites, other heterogeneous acid catalysts have been studied for this compound synthesis. Historically, solid phosphoric acid (SPA) supported on a binder like kieselguhr or diatomaceous earth was widely used. tarjomeplus.comupm.es SPA catalysts offer nearly complete propylene conversion in a single pass, achieving high this compound purity. tarjomeplus.com However, SPA catalysts have limitations, including limited this compound yield (around 95%) due to side reactions, the requirement of a high benzene/propylene ratio, and being non-regenerable, leading to disposal issues. tarjomeplus.comupm.es

Green Chemistry Approaches in this compound Alkylation

Green chemistry principles are increasingly applied to this compound production to minimize environmental impact. This includes the shift from corrosive and hazardous homogeneous catalysts like AlCl₃ and HF to solid, non-corrosive heterogeneous catalysts like zeolites. tarjomeplus.comupm.esosti.gov Zeolite catalysts are regenerable, reducing solid waste compared to non-regenerable SPA catalysts. tarjomeplus.comosti.gov

Other green chemistry aspects include optimizing reaction conditions to improve energy efficiency and reduce the formation of unwanted by-products. Processes operating in the liquid phase at lower temperatures and pressures, as enabled by highly active zeolite catalysts, contribute to energy savings. upm.esbadgerlicensing.comexxonmobilchemical.com Efficient separation and recycling of unreacted feedstocks and valuable by-products like DIPB also align with green chemistry principles by maximizing resource utilization and minimizing waste. aiche.orgbadgerlicensing.com The development of organotemplate-free zeolite synthesis methods is another step towards greener catalyst production. google.com

Transalkylation Processes for Diisopropylbenzene Valorization

The transalkylation reaction is represented as:

C₆H₄(CH(CH₃)₂)₂ + C₆H₆ → 2 C₆H₅CH(CH₃)₂

(Diisopropylbenzene) + (Benzene) → 2 (this compound)

Catalytic Strategies for Diisopropylbenzene to this compound Conversion

Similar to the alkylation reaction, heterogeneous acid catalysts, particularly zeolites, are effective for the transalkylation of DIPB with benzene. scielo.brresearchgate.netnitrkl.ac.inwikipedia.orgfishersci.ca Large pore zeolites like beta zeolite, mordenite, and Y-type zeolites have shown good activity for this reaction. scielo.brresearchgate.netnitrkl.ac.in

Catalytic strategies focus on selecting catalysts with appropriate acidity and pore structure to facilitate the transalkylation reaction while minimizing undesired side reactions like isomerization of DIPB or cracking. scielo.brresearchgate.net Beta zeolite is reported to be an extremely effective catalyst for the transalkylation of DIPB to produce this compound. tarjomeplus.com Modified beta zeolites and other zeolites like MCM-22 and SAPO-5 have also been investigated for their performance in transalkylation, with studies focusing on the impact of Si/Al ratio and catalyst modifications on activity and selectivity. scielo.brresearchgate.net

The transalkylation reaction can be carried out in liquid or vapor phase reactors, with liquid phase operation often preferred in integrated processes. nitrkl.ac.in

Kinetic and Thermodynamic Aspects of Transalkylation Reactions

The transalkylation of DIPB with benzene to form this compound is an equilibrium-limited reaction. researchgate.netwikipedia.orgintratec.us Thermodynamic considerations dictate the maximum achievable conversion and product distribution at a given temperature and pressure. Lower temperatures generally favor the formation of this compound.

Kinetic studies aim to understand the reaction rates and mechanisms over different catalysts and under various operating conditions. Factors influencing the reaction kinetics include temperature, pressure, reactant concentrations (benzene/DIPB molar ratio), and catalyst properties (acidity, pore structure, and particle size). researchgate.netnitrkl.ac.in

Research findings on the kinetics of DIPB transalkylation over specific catalysts, such as modified beta zeolite or SAPO-5, have led to the development of kinetic rate equations and estimation of kinetic parameters like activation energy. researchgate.net For example, studies have reported activation energy values for transalkylation reactions over specific zeolite catalysts. researchgate.net Higher benzene/DIPB mole ratios and higher space velocities have been found to improve this compound selectivity in some cases. researchgate.netnitrkl.ac.in

Process Intensification and Novel Reactor Configurations in this compound Synthesis

Process intensification in this compound synthesis aims to enhance efficiency, reduce energy consumption, minimize environmental impact, and integrate operations. researchgate.net This often involves combining reaction and separation steps within a single unit or utilizing advanced reactor designs.

Reactive Distillation Architectures for Enhanced this compound Synthesis

Reactive distillation (RD) is a key process intensification technology that integrates chemical reaction and distillation in a single vessel. This can be particularly advantageous for equilibrium-limited reactions or those where product removal drives the reaction forward. For this compound synthesis, which involves an exothermic alkylation reaction, RD can potentially offer benefits by continuously removing this compound and managing the heat of reaction. Studies have explored the application of reactive distillation for the alkylation of benzene with olefins, including in pilot plant scale for this compound synthesis. scientific.net Suspension Catalytic Distillation (SCD), a development from traditional catalytic distillation, involves suspending solid catalysts within the liquid phase on column trays, allowing them to flow with the liquid. scientific.net This approach has shown promising characteristics for this compound synthesis compared to conventional processes involving a separate reactor followed by a distillation train. scientific.net Numerical simulations based on experimental data and kinetic parameters for this compound synthesis using supported heteropolyacid catalysts in SCD have shown good agreement with pilot plant data, indicating the potential for this intensified approach. scientific.net

Catalytic Membrane Reactor Design and Operation

Catalytic membrane reactors (CMRs) combine catalytic reaction with membrane separation within a single unit. In this compound synthesis, CMRs can facilitate the selective removal of products or byproducts, thereby shifting the reaction equilibrium towards greater this compound formation and reducing unwanted side reactions, such as the formation of polyalkylated benzenes like diisopropylbenzene (DIPB). google.comgoogle.comresearchgate.net The membrane can selectively permeate this compound or, in some configurations, remove water formed as a byproduct if isopropanol (B130326) is used as the alkylating agent instead of propylene. google.comgoogle.com Studies have demonstrated the selective isopropylation of benzene to this compound using CMRs, showing the possibility of almost complete elimination of polyalkylated benzene and higher aromatics that are often present in significant amounts when using conventional plug flow reactors (PFRs). researchgate.net Compared to conventional PFRs, CMRs have shown increased this compound selectivity, reaching up to 97.25% in some studies. researchgate.net The use of polymeric membranes in CMRs for reacting isopropyl alcohol with benzene at temperatures ranging from 190-400°C and pressures from 1 to 10 bar has been investigated, with the membrane facilitating the forward reaction and reducing byproduct formation. google.comgoogle.com

Advanced Reactor Design and Simulation (CSTR, PFR, Fixed-Bed Systems)

The alkylation of benzene with propylene to produce this compound is typically carried out in reactor systems such as fixed-bed reactors, continuous stirred-tank reactors (CSTRs), or plug flow reactors (PFRs). nih.govresearchgate.net Modern this compound production processes often utilize adiabatic fixed-bed reactors packed with zeolite catalysts. researchgate.net

Simulation plays a crucial role in the design, optimization, and analysis of these reactor systems. Process simulation software like Aspen HYSYS and Aspen Plus are widely used to model this compound production plants, allowing for the evaluation of different operating conditions and reactor configurations. bcrec.idresearchgate.netresearchgate.netetasr.com Simulations have been used to compare the energy efficiency of different process designs, for example, by analyzing total energy required for basic versus modified processes. bcrec.id

Optimization studies using simulation have focused on identifying optimal operating conditions for alkylation reactors, such as benzene/propylene molar ratio, temperature, and pressure, to maximize this compound yield and selectivity. researchgate.netsci-hub.se For instance, simulation studies using Aspen HYSYS have indicated that a benzene/propylene molar ratio of 7, a reactant temperature of 170 °C, and a pressure of 3 MPa can lead to high this compound selectivity (0.9446) and propylene conversion (99.99%) in a fixed-bed reactor. researchgate.net

CSTRs can also be employed, particularly in the oxidation step of the this compound process to produce this compound hydroperoxide. bcrec.id Simulation models for CSTRs in this context have been developed to study the effects of operational parameters on conversion and yield. bcrec.id

Optimization and Economic Analysis of this compound Production Processes

Yield, Selectivity, and Conversion Optimization Studies

Optimization studies in this compound production primarily aim to maximize the yield and selectivity of this compound while achieving high conversion of reactants. wikipedia.orgbcrec.idscientific.netgoogle.comwikipedia.org The main reaction is the alkylation of benzene with propylene to form this compound, but side reactions can lead to the formation of polyisopropylbenzenes (PIPB), particularly diisopropylbenzene (DIPB). bcrec.idresearchgate.netosti.govbadgerlicensing.com

Catalyst selection plays a significant role in achieving high selectivity. Zeolite catalysts, such as beta zeolite and MCM-22, are favored in modern processes due to their shape selectivity, which minimizes the formation of unwanted byproducts. osti.govnih.govslideshare.net The Si:Al ratio and acidity of zeolite catalysts can significantly affect activity and selectivity. osti.govscielo.br

Operating conditions, including temperature, pressure, and reactant molar ratios, are also crucial for optimization. Lower reactor temperatures generally favor this compound selectivity by suppressing the formation of polyalkylated products, although this can impact conversion for a given reactor size. researchgate.netnih.govsci-hub.se Higher benzene to propylene ratios in the feed can also help minimize DIPB formation. researchgate.netsci-hub.se

Advanced optimization techniques, such as Response Surface Methodology (RSM) and Genetic Algorithms (GA), have been applied to determine optimal process parameters for maximizing this compound production yield. researchgate.netsci-hub.se These methods can help identify the interplay between different variables and their impact on process performance.

Energy Integration and Process Efficiency Enhancements

Energy efficiency is a major focus in optimizing this compound production due to the exothermic nature of the alkylation reaction and the energy requirements of separation processes like distillation. wikipedia.orgbcrec.idresearchgate.netresearchgate.netgoogle.comintratec.us Process intensification strategies, such as reactive distillation, can contribute to energy savings by combining reaction and separation, reducing the need for separate distillation columns. researchgate.netresearchgate.net

Heat integration is another key approach to enhance energy efficiency. The high-temperature output from the reactor can be utilized as a heat transfer fluid in heat exchangers to preheat the incoming feed streams, reducing the need for external heating. bcrec.idbcrec.id Simulation studies have demonstrated that such modifications can lead to a reduction in the total energy required for the process, thereby increasing energy efficiency. bcrec.id For example, one simulation showed a reduction of over 770,000 kJ/h in total energy required for a modified process compared to a basic process. bcrec.id

Exergy analysis is increasingly used to evaluate and improve the energy efficiency of chemical processes, including this compound production. researchgate.netetasr.com This approach considers the quality of energy and identifies areas where exergy is destroyed (irreversibility), highlighting potential for improvement. Studies using exergy analysis on this compound plants have divided the process into sections (e.g., preheating, reaction, separation) to calculate exergy efficiency and identify areas with high irreversibility, such as the separation section. researchgate.net

Optimizing operating conditions, such as maintaining low benzene to PIPB ratios, can also contribute to lower utility and power consumption. badgerlicensing.comten.com Efficient distillation train design is essential for minimizing energy usage in the separation of this compound from unreacted benzene and byproducts. badgerlicensing.comgoogle.com

By-product Formation and Mitigation Strategies

The main by-products formed during the alkylation reaction are polyisopropylbenzenes (PIPB), notably diisopropylbenzene (DIPB) and triisopropylbenzene (B8360398) (TIPB). google.comupm.es The formation of DIPB occurs when a second propylene molecule reacts with this compound. researchgate.net This further alkylation is favored by the presence of the isopropyl group on the benzene ring, which weakly activates the ring towards electrophilic substitution. tarjomeplus.com

Another significant by-product is n-propylbenzene (nPB). tarjomeplus.comgoogle.com The formation of nPB can occur through the alkylation of benzene with cyclopropane (B1198618) or n-propanol, which may be present as impurities in the propylene feed. tarjomeplus.com Additionally, nPB can be formed by the anti-Markovnikov alkylation of benzene with propylene, although essentially all alkylation catalysts produce some nPB via this route. tarjomeplus.com Impurities in the benzene feed, such as toluene, can also lead to the formation of cymene through alkylation with propylene. tarjomeplus.com Ethylbenzene (EB) is primarily formed from ethylene (B1197577) impurities in the propylene feed or from ethanol. tarjomeplus.com

The formation of these by-products represents a reduction in the efficient utilization of the benzene and propylene reactants. google.com

Mitigation Strategies

Several strategies are employed to minimize by-product formation and maximize this compound yield:

Catalyst Selection and Optimization: The choice and properties of the catalyst play a crucial role in minimizing by-product formation. Zeolite catalysts, such as beta zeolite and MCM-22, are widely used in modern this compound production processes due to their activity and selectivity. tarjomeplus.comnih.gov Beta zeolite catalysts, with optimized acid site densities and large pores, exhibit reduced undesirable polymerization and by-product side reactions, including the formation of butylbenzene (B1677000) from olefin oligomerization. tarjomeplus.comslideshare.net The Si/Al ratio of zeolite catalysts can be optimized to influence activity and selectivity, with studies showing that increasing the Si/Al ratio can decrease activity and selectivity towards isopropylbenzene-type compounds while increasing the tendency for oligomerization and coking. tarjomeplus.com

Operating Conditions: Reaction conditions, such as temperature and the benzene/propylene molar ratio, significantly impact by-product formation. Lower reactor temperatures generally improve the selectivity towards this compound by reducing the rate of side reactions, such as the formation of DIPB and TIPB, which have higher activation energies than the this compound formation reaction. nih.govacs.org However, lower temperatures can also decrease the conversion rate of propylene. acs.org Maintaining a high benzene/propylene molar feed ratio in the alkylation zone helps to limit the concentration of the highly reactive propylene, thereby reducing the extent of further alkylation of this compound to DIPB and TIPB. google.comtarjomeplus.comacs.org Studies have shown that increasing the benzene/propylene ratio up to a certain point can lead to higher conversion of propylene to this compound, while exceeding this ratio can result in decreased conversion due to increased DIPB formation blocking catalyst pores. researchgate.net

Feedstock Purity: Impurities in the benzene and propylene feeds are direct precursors to certain by-products like nPB, EB, and cymene. tarjomeplus.com Minimizing these impurities through feed pretreatment is important for achieving high this compound purity. tarjomeplus.comslideshare.net Modern zeolite catalysts, particularly beta zeolite, are noted for their tolerance to certain feedstock impurities like water, p-dioxane, sulfur, and nitrogen compounds, which can reduce the need for extensive guard beds compared to older catalyst systems. tarjomeplus.comslideshare.net

Process Design: Process design strategies, such as managing the recycle of the alkylation effluent and utilizing indirect heat exchange, can also contribute to minimizing by-product formation. google.com Reducing the portion of the alkylation effluent recycled to the alkylation zone can prevent the re-introduction of this compound into an environment that favors its further alkylation. google.com

Detailed Research Findings and Data

Research into optimizing this compound production focuses on catalyst development and process parameter optimization to enhance selectivity and minimize by-products.

Studies on modified beta zeolite catalysts for transalkylation of DIPB with benzene have shown promising results. One study investigated cerium-modified beta zeolite and found that the activity and selectivity of the catalyst increased with increasing cerium loading. scielo.brscielo.br A maximum this compound selectivity of 83.82% was achieved at 537 K, a benzene/1,4-DIPB molar ratio of 5:1, and atmospheric pressure. scielo.brscielo.br

| Catalyst Type | Reaction | Conditions | This compound Selectivity (%) | Reference |

|---|---|---|---|---|

| Solid Phosphoric Acid (SPA) | Alkylation | 180-240°C | ~95 | upm.es |

| Zeolite (General) | Alkylation | Liquid phase | 70-90 | tarjomeplus.com |

| Beta Zeolite (Cerium Modified) | Transalkylation | 573 K, Benzene/1,4-DIPB 5:1, 1 atm | 83.82 | scielo.brscielo.br |

| Beta Zeolite (QZ-2000/QZ-2001) | Alkylation | Lower temperatures than SPA/MCM-22 | Up to 99.97 (overall) | tarjomeplus.com |

| AlCl₃ + HCl | Alkylation | < 135°C, < 0.4 MPa | Up to 99 (overall) | upm.es |

Research on the effect of the benzene/propylene molar ratio on this compound selectivity over zeolite catalysts indicates an optimal range. For a Badger technology-modeled process using a zeolite catalyst, increasing the benzene/propylene molar ratio from 4 to 7 resulted in high propylene conversion and this compound selectivity. researchgate.net However, increasing the ratio beyond 7 to 12 led to a decrease in propylene conversion to this compound and increased DIPB formation. researchgate.net At a benzene/propylene molar ratio of 7, a this compound selectivity of 0.9446 and a propylene conversion to this compound of 99.99% were reported at 170°C and 3 MPa. researchgate.net

| Benzene/Propylene Molar Ratio | Propylene Conversion to this compound (%) | This compound Selectivity | Reference |

|---|---|---|---|

| 4 | 99.99 | - | researchgate.net |

| 7 | 99.99 | 0.9446 | researchgate.net |

| 12 | 96.33 | - | researchgate.net |

The formation rate of n-propylbenzene over zeolite-based catalysts is known to increase exponentially with increasing temperature. google.com To maintain nPB levels below commercial specifications (typically below 200 ppm), reaction temperatures must be kept relatively low, around 400°F (approximately 204°C) or less. google.com

Modern processes utilizing highly selective beta zeolite catalysts can achieve very high this compound product purities, up to 99.97 wt%, with n-propylbenzene being the only significant by-product beyond those originating from feed impurities. tarjomeplus.comslideshare.net

Mechanistic and Kinetic Investigations of Cumene Transformations

Liquid-Phase Aerobic Oxidation of Cumene (B47948) to this compound Hydroperoxide

The liquid-phase aerobic oxidation of this compound is a critical step in the this compound process, converting this compound into this compound hydroperoxide (CHP). This transformation proceeds via a free-radical autoxidation mechanism. The reaction is typically carried out at elevated temperatures and pressures, with careful control to maximize the yield of the desired hydroperoxide while minimizing the formation of byproducts.

The oxidation of this compound to this compound hydroperoxide is a classic example of a free-radical chain reaction. th-koeln.de This process is autocatalyzed by the this compound hydroperoxide product itself and can be broken down into three primary stages: initiation, propagation, and termination. th-koeln.deumich.edu

Initiation: The reaction begins with the formation of initial free radicals. This can be induced by the thermal decomposition of an initiator or, more commonly in industrial settings, by the decomposition of existing this compound hydroperoxide, which generates cumyl and hydroxyl radicals.

Propagation: This stage involves a series of repeating steps that generate the product and regenerate the radical species. A cumyl radical (formed during initiation) reacts with an oxygen molecule to form a this compound peroxide radical. This radical then abstracts a hydrogen atom from another this compound molecule, forming this compound hydroperoxide (CHP) and a new cumyl radical, which continues the chain.

Termination: The chain reaction is concluded when free radicals combine to form stable, non-radical products. This can occur through various pathways, such as the combination of two this compound peroxide radicals.

While the oxidation of this compound can proceed without a catalyst, various catalytic systems have been investigated to improve the reaction rate and, more importantly, the selectivity towards this compound hydroperoxide. umich.edu The choice of catalyst is crucial for balancing the rate of this compound oxidation with the selectivity to CHP. umich.edu

Transition metal compounds, particularly those of copper (Cu), have been shown to be effective catalysts. umich.eduwikipedia.org Copper(II) compounds are noted for their ability to enhance the reaction activity and maintain high CHP selectivity. umich.edu For instance, CuO nanoparticles have demonstrated higher conversion and yield compared to conventional CuO catalysts under mild conditions. googleapis.com Polymer-supported copper acetate (B1210297) has also been used, showing higher CHP formation rates at 80°C than the standard industrial process initiated by CHP itself. umich.edu

Other catalytic materials explored include:

Metalloporphyrins: These catalysts have achieved high selectivity (up to 98.3%) and conversion (28.1%) under mild, solvent-free conditions. google.com

Metal Nanoparticles: Silver nanoparticles supported on hydrotalcite have shown 80% selectivity in converting this compound to CHP at 80°C. mdpi.com

Metal-Organic Frameworks (MOFs): Co-Ni and Mn-Ni bimetallic trimesate MOFs have been identified as excellent and reusable catalysts that can achieve CHP selectivity above 90%. googleapis.com

The effectiveness of metal ions in catalyzing this reaction has been observed to follow the order: Mn(II) > Cu(II) > Cobalt(II) > Nickel(II) > Iron(II). However, the selectivity of Mn(II) is lower than that of Cu(II). umich.edu

| Catalyst System | Key Research Finding | Selectivity to CHP (%) | Conversion (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| T(4-COOH)PPCu (Metalloporphyrin) | High selectivity and conversion under mild, solvent-free conditions. | 98.3 | 28.1 | 80 | google.com |

| AgNP@HT (Silver Nanoparticles) | Effective conversion with high selectivity. | 80 | N/A | 80 | mdpi.com |

| CuO Nanoparticle | Higher activity compared to conventional CuO; catalyst is recyclable. | 93.2 | 44.2 | 85 | googleapis.com |

| Co-Ni / Mn-Ni MOFs | Excellent and reusable catalysts; selectivity optimized by isolating active sites. | >90 | N/A | N/A | googleapis.com |

| Supported Copper Acetate | Higher formation rate than CHP-initiated industrial process. | N/A | N/A | 80 | umich.edu |

Computational methods, such as Density Functional Theory (DFT) and Variational Transition State Theory (VTST), have provided significant insights into the mechanism of this compound autoxidation. nih.govresearchgate.net These studies allow for the detailed examination of reaction intermediates and transition states that are difficult to observe experimentally.

Geometry optimizations of reactants, transition states, intermediates, and products have been carried out using programs like Gaussian 16. nih.gov Such calculations help in understanding the energy landscape of the reaction pathways. VTST/DFT calculations have been employed to analyze both the forward and reverse reactions, offering a deeper understanding of how factors like oxygen concentration affect the autoxidation process at different temperatures. researchgate.net These computational models support experimental findings, for example, by confirming that oxygen concentration becomes a limiting factor for the reaction rate above 100°C. nih.govresearchgate.net

Acid-Catalyzed Cleavage and Decomposition Pathways of this compound Hydroperoxide

The second major stage in the this compound process is the acid-catalyzed decomposition of this compound hydroperoxide. This reaction, often referred to as the Hock rearrangement, is highly exothermic and yields the primary products, phenol (B47542) and acetone (B3395972). th-koeln.deumich.edumdpi.com

The decomposition of this compound hydroperoxide is catalyzed by strong acids, with sulfuric acid being the most common industrial catalyst. umich.edumdpi.com The mechanism is an ionic process that proceeds through several key steps:

Protonation: The reaction is initiated by the protonation of the terminal oxygen atom of the hydroperoxide group by the acid catalyst. wikipedia.orgmdpi.com

Rearrangement and Water Elimination: The protonated intermediate is unstable. A rearrangement occurs where the phenyl group migrates from the carbon atom to the adjacent, electron-deficient oxygen atom. This is accompanied by the elimination of a water molecule, resulting in the formation of a resonance-stabilized tertiary carbocation. wikipedia.org This concerted step is a defining feature of the Hock rearrangement. mdpi.com

Nucleophilic Attack by Water: The carbocation is then attacked by a water molecule, forming a hemiacetal-like intermediate. wikipedia.org

Proton Transfer and Decomposition: A proton is transferred from the newly added hydroxyl group to the ether oxygen. The resulting intermediate is unstable and rapidly decomposes into phenol and acetone. wikipedia.org

This acid-catalyzed pathway is highly efficient, leading to phenol and acetone yields often exceeding 90%. umich.edu Alternative catalysts, such as solid acids like zeolites, ion-exchange resins, and acidified bentonite (B74815) clay, have also been investigated to replace corrosive sulfuric acid. wikipedia.orgmdpi.com

While the primary products of CHP cleavage are phenol and acetone, the reaction conditions significantly influence the product distribution and the formation of byproducts.

Acid Concentration: The concentration of the acid catalyst is a critical factor. Higher acid concentrations increase the reaction rate and allow for milder temperature conditions (around 60-70°C), which helps to suppress side reactions. th-koeln.demdpi.com However, very high acid levels can also increase the self-heating rate of the highly exothermic reaction. mdpi.com The reaction is generally first-order with respect to CHP concentration. researchgate.net